2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
CAS No.: 1111269-40-9
Cat. No.: VC5520904
Molecular Formula: C8H5ClF2N2
Molecular Weight: 202.59
* For research use only. Not for human or veterinary use.
![2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole - 1111269-40-9](/images/structure/VC5520904.png) 
                        
Specification
| CAS No. | 1111269-40-9 | 
|---|---|
| Molecular Formula | C8H5ClF2N2 | 
| Molecular Weight | 202.59 | 
| IUPAC Name | 2-(chloromethyl)-4,5-difluoro-1H-benzimidazole | 
| Standard InChI | InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13) | 
| Standard InChI Key | COFYXFSSDRHBSB-UHFFFAOYSA-N | 
| SMILES | C1=CC(=C(C2=C1NC(=N2)CCl)F)F | 
Introduction
Chemical Identity and Structural Features
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole belongs to the benzimidazole family, a class of bicyclic aromatic compounds comprising fused benzene and imidazole rings. The substitution pattern distinguishes this derivative:
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Position 2: A chloromethyl (-CH₂Cl) group introduces electrophilic reactivity, enabling further functionalization. 
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Positions 4 and 5: Fluorine atoms enhance metabolic stability and influence electronic properties through their strong electron-withdrawing effects . 
Table 1: Key Chemical Identifiers
| Property | Value | Source | 
|---|---|---|
| CAS RN | 1111269-40-9 | |
| Molecular Formula | C₈H₅ClF₂N₂ | |
| Molecular Weight | 202.59 g/mol | |
| Appearance | Pink solid | |
| Storage Conditions | 4–8°C under inert atmosphere | 
The compound’s planar structure and halogenated substituents suggest potential interactions with biological targets, though its current use is restricted to laboratory research .
Synthetic Routes and Optimization
The synthesis of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole can be achieved via adaptations of established benzimidazole preparation methods. A representative protocol involves:
Conventional Acid-Catalyzed Cyclization
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Starting Materials: 4,5-Difluoro-1,2-phenylenediamine and chloroacetic acid or its derivatives. 
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Reaction Conditions: Heating under acidic conditions (e.g., 70% HCl) at 100°C for 1–2 hours . 
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Mechanism: The diamine undergoes cyclocondensation with the carbonyl source (e.g., chloroacetic acid), followed by dehydration to form the imidazole ring. 
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, a mixture of 4,5-difluoro-1,2-phenylenediamine (0.92 mmol) and chloroacetamide (0.92 mmol) in 70% HCl irradiated at 150°C for 40–60 minutes yields the target compound . This method improves efficiency, with yields exceeding 80% in optimized cases.
Challenges and Byproduct Mitigation
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Regioselectivity: Fluorine atoms at positions 4 and 5 direct electrophilic substitution to position 2, minimizing isomer formation. 
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Purification: Recrystallization from ethanol or chromatography on silica gel achieves >95% purity . 
Physicochemical Properties
Experimental data for 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole remain limited, but inferences can be drawn from analogous compounds:
Solubility and Stability
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Solubility: Poor aqueous solubility (estimated <1 mg/mL at pH 7.4) due to hydrophobic aromatic and halogenated groups. Soluble in polar aprotic solvents (e.g., DMF, DMSO) . 
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Stability: Susceptible to hydrolysis of the chloromethyl group under basic conditions. Storage at 4–8°C in inert atmospheres prevents degradation . 
Spectroscopic Characteristics
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¹H NMR: Expected signals include a singlet for the CH₂Cl group (δ 4.8–5.2 ppm) and aromatic protons (δ 7.1–7.9 ppm) . 
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¹³C NMR: Peaks for C-Cl (δ 45–50 ppm) and C-F (δ 110–120 ppm) are characteristic . 
| Hazard Statement | Precautionary Measure | Source | 
|---|---|---|
| H302: Harmful if swallowed | Avoid ingestion; use PPE | |
| H314: Causes severe skin burns | Use chemical-resistant gloves | 
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The chloromethyl group in the subject compound offers greater reactivity compared to aryl substituents, facilitating downstream modifications .
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